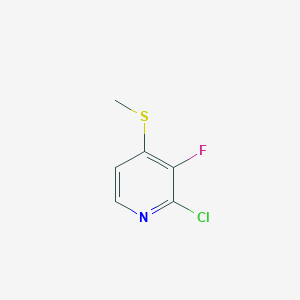

2-Chloro-3-fluoro-4-(methylthio)pyridine

Description

Significance of Halogenated and Thioether-Functionalized Pyridines in Organic Synthesis

Halogenated pyridines are fundamental building blocks in organic synthesis. The presence of one or more halogen atoms on the pyridine (B92270) ring introduces a reactive handle that allows for a variety of subsequent chemical transformations. researchgate.net These transformations often proceed via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. alkalimetals.com The type of halogen, its position on the ring, and the presence of other substituents significantly influence the reactivity of the pyridine core. researchgate.net

Thioether-functionalized pyridines, on the other hand, introduce a sulfur linkage that is also of great interest in synthetic and medicinal chemistry. The methylthio group, in particular, can be a precursor to other functional groups through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can further modulate the electronic properties and biological activity of the molecule. orientjchem.org The combination of both halogen and thioether functionalities on a single pyridine ring, as seen in 2-Chloro-3-fluoro-4-(methylthio)pyridine, creates a versatile scaffold with multiple points for chemical modification.

Overview of Heterocyclic Building Blocks in Advanced Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in chemical research. sigmaaldrich.comsphinxsai.com They form the core of a vast number of natural products, pharmaceuticals, and agrochemicals. sphinxsai.comresearchgate.net It is estimated that over 70% of all commercialized agrochemicals contain at least one heterocyclic ring. researchgate.net These "building blocks" provide a rigid and defined three-dimensional framework that can be decorated with various functional groups to fine-tune properties such as solubility, lipophilicity, and target binding affinity. biosynce.com The search for novel heterocyclic building blocks is a continuous effort in drug discovery and materials science, as these new scaffolds can lead to the development of compounds with improved efficacy and novel mechanisms of action. biosynce.com

Contextualization of this compound within Pyridine Chemistry

This compound is a polysubstituted pyridine that embodies the characteristics of the aforementioned classes of compounds. Its structure, featuring a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methylthio group at the 4-position, makes it an interesting subject for the study of pyridine reactivity and a potentially valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the chloro and fluoro substituents, activates the ring towards nucleophilic attack. This makes the compound a likely candidate for undergoing nucleophilic aromatic substitution reactions, a cornerstone of pyridine chemistry.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that are of interest in medicinal and agrochemical research. The strategic placement of its functional groups suggests its potential utility in the synthesis of targeted molecules where precise control over substitution patterns is required. The following table provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₄ClFNS |

| Molecular Weight | 175.62 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYJLKSBTBYLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro 3 Fluoro 4 Methylthio Pyridine

Historical Perspective on Pyridine (B92270) Functionalization Approaches

The functionalization of the pyridine ring has been a subject of extensive research for over a century. Historically, the synthesis of substituted pyridines often relied on the construction of the ring from acyclic precursors, a method that, while effective, can be lengthy and lacks the efficiency of direct functionalization of a pre-formed pyridine core. Early methods for direct functionalization were often harsh and lacked regioselectivity, particularly for electron-deficient pyridine rings.

The development of modern synthetic organic chemistry has ushered in an era of more sophisticated and selective methods for pyridine functionalization. The intrinsic electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This reactivity has been exploited in nucleophilic aromatic substitution (SNAr) reactions, which have become a mainstay for introducing a variety of functional groups onto the pyridine scaffold.

In recent decades, a major focus has been the development of transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex aryl and heteroaryl compounds. Furthermore, the direct C-H functionalization of pyridines has emerged as a powerful and atom-economical strategy, minimizing the need for pre-functionalized starting materials. These advanced methodologies provide a rich toolbox for the synthesis of highly tailored pyridine derivatives like 2-Chloro-3-fluoro-4-(methylthio)pyridine.

Precursor Synthesis and Intermediate Derivatization Routes

The synthesis of this compound necessitates a multi-step approach, beginning with the strategic synthesis of appropriately substituted pyridine precursors. The order of introduction of the chloro, fluoro, and methylthio groups is critical to achieving the desired 2,3,4-substitution pattern.

Strategies for Introducing Halogen Substituents (Chlorine and Fluorine)

The introduction of halogen atoms onto the pyridine ring can be achieved through various methods. A plausible and efficient route to a key precursor for the target molecule is the synthesis of 2-chloro-3-fluoropyridine (B99640). One documented method involves the use of 2-chloro-3-aminopyridine as a starting material. This precursor can undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a fluorine atom. A patent describes a method using tert-butyl nitrite (B80452) and copper(II) fluoride (B91410) in an organic solvent to effect this transformation.

Another critical precursor for the synthesis of the target compound is a pyridine ring substituted with halogens at the 2- and 4-positions, with a fluorine at the 3-position. A search of chemical databases reveals the availability of 2,4-dichloro-3-fluoropyridine (B1320320). While detailed synthetic procedures in peer-reviewed literature are scarce, a patent provides a method for its synthesis starting from 2-chloro-3-fluoropyridine. This involves the deprotonation of 2-chloro-3-fluoropyridine with a strong base like lithium diisopropylamide (LDA) followed by quenching with a chlorine source.

Methods for Methylthio Group Installation (e.g., Nucleophilic Substitution)

With a suitable dihalogenated precursor in hand, such as 2,4-dichloro-3-fluoropyridine, the introduction of the methylthio group can be accomplished via nucleophilic aromatic substitution (SNAr). The pyridine ring is activated towards nucleophilic attack at the 4-position due to the electron-withdrawing effect of the ring nitrogen. The chlorine atom at the 4-position is generally more labile than the chlorine at the 2-position in SNAr reactions on pyridines.

The reaction would involve treating 2,4-dichloro-3-fluoropyridine with a source of the methylthiolate anion, such as sodium thiomethoxide (NaSMe). This nucleophile would selectively displace the chloride at the 4-position to yield the desired this compound. The general principle of SNAr on halopyridines is well-established, with the reaction proceeding through a Meisenheimer-type intermediate.

Alternatively, transition-metal-catalyzed cross-coupling reactions offer another powerful avenue for the formation of the C-S bond. Copper- and palladium-catalyzed methods for the thiolation of aryl halides are widely reported. These reactions can employ thiols or their corresponding salts as the sulfur source. For instance, copper-catalyzed coupling of aryl halides with thiols, often referred to as the Ullmann condensation, is a classic method for forming aryl thioethers. More modern approaches utilize palladium catalysts with various phosphine (B1218219) ligands to achieve this transformation under milder conditions.

Regioselective Functionalization Techniques

The successful synthesis of this compound hinges on the regioselective functionalization of the pyridine ring. The proposed strategy of starting with a pre-functionalized pyridine and introducing the substituents in a specific order is a key aspect of controlling the regiochemistry.

Starting with 2-chloro-3-aminopyridine to synthesize 2-chloro-3-fluoropyridine ensures the correct placement of the chloro and fluoro groups at the 2- and 3-positions, respectively. The subsequent step of introducing a chlorine atom at the 4-position of 2-chloro-3-fluoropyridine to generate 2,4-dichloro-3-fluoropyridine would then set the stage for the final substitution.

The regioselectivity of the final methylthiolation step is governed by the inherent reactivity of the pyridine ring. In nucleophilic aromatic substitution reactions of dihalopyridines, the halogen at the 4-position is typically more reactive than the halogen at the 2-position. This preferential reactivity provides a reliable method for the selective introduction of the methylthio group at the desired C-4 position.

Multi-Step Synthetic Sequences and Efficiency Considerations

Based on the available information, a plausible multi-step synthetic sequence for this compound is proposed in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Key Considerations |

| 1 | 2-Chloro-3-aminopyridine | 1. NaNO₂, aq. HCl, 0 °C2. HBF₄ or HF-Pyridine | 2-Chloro-3-fluoropyridine | Diazotization followed by Schiemann or related fluorination reaction. Control of temperature is crucial. |

| 2 | 2-Chloro-3-fluoropyridine | 1. Lithium diisopropylamide (LDA), THF, -78 °C2. N-Chlorosuccinimide (NCS) | 2,4-Dichloro-3-fluoropyridine | Regioselective deprotonation at the 4-position followed by chlorination. Anhydrous conditions are essential. |

| 3 | 2,4-Dichloro-3-fluoropyridine | Sodium thiomethoxide (NaSMe), DMF or DMSO, rt to moderate heat | This compound | Selective nucleophilic aromatic substitution at the more reactive 4-position. Monitoring the reaction to avoid substitution at the 2-position is important. |

An alternative route could involve starting with a different precursor, such as a nitropyridine, and using reduction and diazotization reactions to introduce the desired functional groups. However, the proposed route starting from 2-chloro-3-aminopyridine appears to be a more direct and potentially higher-yielding approach based on established pyridine chemistry.

Catalytic Systems and Reagents Employed in Synthesis

A variety of catalytic systems and reagents are instrumental in the synthesis of functionalized pyridines, including the target compound.

For Halogenation:

Fluorinating agents: For the conversion of an amino group to a fluoro group via a diazonium salt, reagents such as hydrogen fluoride-pyridine (Olah's reagent) or fluoroboric acid (in the Balz-Schiemann reaction) are commonly used. More recently, metal fluorides like copper(II) fluoride have been employed.

Chlorinating agents: For the introduction of chlorine, N-chlorosuccinimide (NCS) is a common electrophilic chlorine source, particularly for the chlorination of activated aromatic rings. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are also used for converting hydroxyl groups to chloro groups on the pyridine ring.

For C-S Bond Formation:

Nucleophilic Thiolation: This typically involves the use of a methylthiolate salt, such as sodium thiomethoxide (NaSMe), in a polar aprotic solvent like DMF or DMSO. This method is often uncatalyzed.

Catalytic Thiolation:

Copper-catalyzed: Copper(I) iodide (CuI) is a common catalyst for Ullmann-type C-S cross-coupling reactions, often in the presence of a base like potassium carbonate and sometimes a ligand.

Palladium-catalyzed: Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with phosphine ligands (e.g., Xantphos, dppf) are highly effective for the cross-coupling of aryl halides with thiols. A base, such as cesium carbonate or sodium tert-butoxide, is also required.

The choice of catalytic system depends on the specific substrate and the desired reaction conditions. For the final step in the proposed synthesis of this compound, a simple nucleophilic substitution with sodium thiomethoxide is likely to be effective and cost-efficient. However, if this proves to be low-yielding, a copper- or palladium-catalyzed approach could be explored.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Fluoro 4 Methylthio Pyridine

Nucleophilic Substitution Reactions

The primary mode of reaction for 2-Chloro-3-fluoro-4-(methylthio)pyridine is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine (B92270) ring facilitates attack by nucleophiles, leading to the displacement of a leaving group.

Reactivity at the Chloro Position

The chlorine atom at the 2-position of the pyridine ring is the most labile group and serves as the primary site for nucleophilic attack. In the SNAr mechanism, a nucleophile adds to the carbon atom bearing the chloro group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is momentarily disrupted in this intermediate. The subsequent departure of the chloride ion restores the aromatic system and yields the substituted product. The stability of the Meisenheimer intermediate, which is enhanced by the electron-withdrawing substituents, is a key factor in promoting this reaction pathway.

Influence of Fluorine and Methylthio Substituents on Electrophilicity

The electrophilicity of the carbon atom at the 2-position is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent fluorine and the para-positioned methylthio group.

Fluorine Substituent: The fluorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and withdraws electron density from the adjacent C2 carbon, making it more susceptible to nucleophilic attack. Generally, in nucleophilic aromatic substitutions, fluoropyridines react faster than their corresponding chloropyridines due to the high electronegativity of fluorine. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be approximately 320 times faster than the reaction of 2-chloropyridine (B119429) under similar conditions. google.com While the fluorine at the 3-position is not the leaving group in this case, its strong inductive pull is crucial for activating the C2 position.

Interplay with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The activated 2-chloro position of the pyridine core readily reacts with a variety of nucleophiles. While specific reaction data for this compound is not widely published, the reactivity can be inferred from studies on analogous 2-chloropyridine systems.

Amines: Primary and secondary amines are common nucleophiles used to displace the 2-chloro substituent, forming 2-aminopyridine (B139424) derivatives. These reactions are fundamental in the synthesis of many pharmaceutical and agrochemical compounds. justia.comgoogle.com The reaction typically proceeds by heating the chloropyridine with the amine, sometimes in the presence of a base to neutralize the HCl byproduct.

Thiols: Thiolates (RS⁻), generated from thiols, are potent nucleophiles that can displace the chloride to form 2-(alkylthio)pyridine or 2-(arylthio)pyridine derivatives. A common method involves reacting the chloropyridine with a thiol in the presence of a base, or using reagents like thiourea (B124793) followed by hydrolysis. wpmucdn.com

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃), react with 2-chloropyridines to yield 2-alkoxypyridine ethers. These reactions are often carried out in the corresponding alcohol as the solvent. google.comscispace.com

The table below summarizes representative nucleophilic substitution reactions on analogous 2-chloropyridine compounds, illustrating the typical conditions and types of products formed.

Interactive Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Analogous 2-Chloropyridines

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 2-Chloro-5-chloromethyl-pyridine | Methylamine | Not specified | Not specified | 2-Chloro-5-methylaminomethyl-pyridine | justia.com |

| 2-Chloropyridine | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Not specified | 2-Ethoxypyridine | google.com |

| 2-Chloro-4,6-dimethylpyrimidine | Aniline | Ethanol (EtOH) | Microwave, 160°C, 10 min | 2-Anilino-4,6-dimethylpyrimidine | wpmucdn.com |

| 2-Chloro-3-nitropyridine | Thiourea | Ethanol (EtOH) | Reflux | 3-Nitro-2-pyridinethiol | wpmucdn.com |

Oxidation Reactions of the Methylthio Moiety

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide (B87167) and sulfone derivatives. This transformation further modifies the electronic properties of the molecule, as both the sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃) groups are significantly more electron-withdrawing than the methylthio group.

Formation of Sulfoxide Derivatives

Controlled oxidation of the methylthio group leads to the formation of the corresponding sulfoxide, 2-Chloro-3-fluoro-4-(methylsulfinyl)pyridine. This transformation is typically achieved using mild oxidizing agents. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out by treating the sulfide (B99878) with one equivalent of m-CPBA in a chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures to prevent over-oxidation to the sulfone.

Synthesis of Sulfone Analogues

Further oxidation of the methylthio group or the intermediate sulfoxide yields the sulfone derivative, 2-Chloro-3-fluoro-4-(methylsulfonyl)pyridine. This requires stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent.

Common methods include:

Using excess m-CPBA: Treating the starting sulfide with two or more equivalents of m-CPBA typically ensures complete oxidation to the sulfone.

Hydrogen Peroxide: Hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, is an effective and environmentally benign reagent for oxidizing sulfides to sulfones. Studies on related pyridine compounds have shown that 30% H₂O₂ can be used to efficiently form the methylsulfonyl group. orientjchem.org

The increased electron-withdrawing capacity of the sulfonyl group further activates the pyridine ring towards nucleophilic attack, making the resulting sulfone an important intermediate for subsequent functionalization.

Interactive Table 2: Typical Oxidation Reactions of Aryl Methyl Thioethers

| Reaction | Oxidizing Agent | Typical Solvent | Product | Reference(s) |

|---|---|---|---|---|

| Thioether to Sulfoxide | 1 equivalent m-CPBA | Dichloromethane (DCM) | Sulfoxide | google.com |

| Thioether to Sulfone | ≥2 equivalents m-CPBA | Dichloromethane (DCM) | Sulfone | google.com |

| Thioether to Sulfone | Hydrogen Peroxide (H₂O₂) | Acetic Acid | Sulfone | orientjchem.org |

Reduction Pathways and Dehalogenation Processes

The reduction of halogenated pyridines can proceed via several pathways, including catalytic hydrogenation and reductive dehalogenation using metals. For a molecule like this compound, selective dehalogenation is a potential transformation. The relative ease of removal of the halogens can be influenced by the electronic environment of the carbon-halogen bond. In some heterocyclic systems, dehalogenation can be achieved with reagents like zinc powder in acetic acid. The selectivity of such reactions often depends on the electron cloud density at the carbon atom bearing the halogen; positions with lower electron density are more susceptible to oxidative addition by the metal, initiating the dehalogenation process. google.com

Another potential reduction pathway is the dearomatization of the pyridine ring. Substituted pyridines can be reduced to the corresponding dihydropyridines using reagents like amine boranes under mild conditions. nih.govnih.gov For instance, the reduction of 3- and 3,5-substituted pyridines with trimethylamine (B31210) borane (B79455) in the presence of an activating agent like phenyl chloroformate can yield 1,4-dihydropyridines with high selectivity. nih.gov Catalytic transfer hydrogenation using catalysts like B(C₆F₅)₃ can also effect the reduction of the pyridine ring to a piperidine (B6355638). nih.gov The specific outcome of the reduction of this compound would depend on the chosen reagents and reaction conditions, with possibilities for selective dehalogenation or ring reduction.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. pearson.combiosynce.com This deactivation is analogous to that observed in nitrobenzene. wikipedia.org The presence of additional electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, further decreases the electron density of the ring, making EAS reactions even more challenging.

When EAS reactions do occur on the pyridine ring, they typically proceed at the 3-position (β-position), as the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. biosynce.comwikipedia.org Direct nitration of pyridine is generally sluggish and requires harsh conditions. wikipedia.orgrsc.org Similarly, sulfonation is also difficult. wikipedia.org Friedel-Crafts alkylation and acylation reactions often fail with pyridine because the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to further deactivation of the ring. wikipedia.org Given these general trends, it is expected that this compound would be highly resistant to electrophilic aromatic substitution under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of this compound serves as a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecules.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govclaremont.edubohrium.com The reaction is widely used for the synthesis of biaryls and other conjugated systems. bohrium.com For substrates like this compound, the chloro group can act as the leaving group. The coupling of 2-chloropyridines with arylboronic acids has been successfully demonstrated using various palladium catalysts and conditions. researchgate.netresearchgate.net

A typical protocol involves a palladium(II) acetate (B1210297) catalyst, often in the absence of a phosphine (B1218219) ligand, and a base such as sodium bicarbonate in an aqueous solvent system. researchgate.net The use of bulky, electron-rich phosphine ligands can also enhance the efficiency of the coupling, particularly for less reactive chlorides. claremont.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | None | NaHCO₃ | H₂O | Ambient |

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 65-100 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 |

This table presents a summary of conditions reported for Suzuki-Miyaura couplings of various chloropyridines and is illustrative of potential conditions for this compound. nih.govclaremont.eduresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.orgbuffalostate.edu This reaction is of significant importance in medicinal chemistry for the synthesis of arylamines. buffalostate.edu The chloro group of this compound can be displaced by a variety of amines using this methodology. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often providing high yields and broad substrate scope. youtube.comorgsyn.org The base, commonly a strong, non-nucleophilic one like sodium tert-butoxide or lithium bis(trimethylsilyl)amide, plays a key role in the catalytic cycle. libretexts.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro- and Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd₂(dba)₃ | RuPhos | K₂CO₃ | t-BuOH/H₂O | 100 |

This table summarizes conditions used for the Buchwald-Hartwig amination of various halo-pyridines and serves as a guide for potential reactions with this compound. organic-chemistry.orgresearchgate.netnih.gov

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings can be envisaged for the functionalization of this compound.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, and is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgyoutube.comlibretexts.org A wide range of organic groups can be transferred from the organostannane, and the reaction tolerates many functional groups. wikipedia.orglibretexts.org Additives like copper(I) salts can enhance the reaction rate. organic-chemistry.orgharvard.edu

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com This reaction is a powerful tool for the vinylation of aryl halides. organic-chemistry.org

Table 3: Overview of Other Cross-Coupling Reactions for Aryl Halides

| Reaction | Coupling Partner | Typical Catalyst System |

|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI |

| Stille | Organostannane | Pd(PPh₃)₄ / LiCl |

This table provides a general overview of other common cross-coupling reactions applicable to aryl halides like this compound. wikipedia.orgwikipedia.orgorganic-chemistry.org

Mechanistic Investigations of Key Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied and generally follow a common catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orgcolab.ws

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, the C-Cl bond of this compound) to a Pd(0) complex, forming a Pd(II) intermediate. The electron-deficient nature of the pyridine ring in the target molecule, enhanced by the fluoro substituent, is expected to facilitate this step.

Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki coupling or the amino group in a Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide. The nature of the base and any additives is critical in this phase.

Reductive Elimination: The final step is the reductive elimination of the newly formed product from the Pd(II) complex, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the ligands on the palladium center can significantly influence the rate and efficiency of this step. youtube.com

Competitive side reactions, such as β-hydride elimination, can also occur and are influenced by the substrate and reaction conditions. wikipedia.org Mechanistic studies, often supported by computational methods like DFT, provide insights into the reaction pathways and help in optimizing reaction conditions for improved selectivity and yield. nih.govmdpi.com For this compound, the electronic effects of the fluoro and methylthio groups would play a significant role in modulating the energetics of the intermediates and transition states throughout the catalytic cycle.

Exploration of Concerted versus Stepwise Mechanisms

The nucleophilic aromatic substitution (SNAr) reactions of halopyridines can proceed through either a concerted or a stepwise mechanism. The operative pathway is influenced by the nature of the pyridine substrate, the nucleophile, and the reaction conditions.

In a stepwise mechanism , the reaction proceeds via a distinct intermediate, often referred to as a Meisenheimer complex. This pathway involves two steps: initial nucleophilic attack to form the intermediate, followed by the departure of the leaving group. Computational studies on related dinitropyridine derivatives with piperidine have shown that the reaction proceeds via a bimolecular pathway, forming a stable complex with the pyridine derivative. researchgate.net The electron-withdrawing nitro groups in these model systems stabilize the transition state, thereby lowering the energy barrier for the nucleophilic attack. researchgate.net

Conversely, a concerted mechanism involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. Research on the SNAr reactions of fluoroarenes has demonstrated that the use of an organic superbase catalyst, such as t-Bu-P4, can promote concerted pathways. acs.orgnih.gov This catalytic system functions through the dual activation of both the aryl fluoride (B91410) and the anionic nucleophile. acs.orgnih.gov While direct experimental evidence for this compound is not available, the principles derived from these studies on analogous systems provide a framework for understanding its reactivity. For instance, less electrophilic substrates like 3-fluoropyridine (B146971) have been shown to undergo concerted SNAr reactions in the presence of such catalysts. acs.orgnih.gov

The following table summarizes the mechanistic observations for related halopyridine systems.

| Substrate/System | Reaction Type | Mechanism | Key Findings |

| Fluoroarenes with an organic superbase catalyst | Nucleophilic Aromatic Substitution | Concerted | The catalyst facilitates a concerted SNAr pathway by activating both the substrate and the nucleophile. acs.orgnih.gov |

| 2-Ethoxy-3,5-dinitropyridine with piperidine | Nucleophilic Aromatic Substitution | Stepwise | Computational studies indicate a bimolecular pathway with the formation of a stable intermediate complex. researchgate.net |

| 5-Bromo-2-chloro-3-fluoropyridine with amines | Amination | Dependent on conditions | Catalytic conditions favor substitution at the bromo position, while neat conditions favor substitution at the chloro position, suggesting different operative mechanisms or transition state stabilizations. nih.gov |

Role of Transition States and Intermediates

In the context of a stepwise SNAr mechanism for this compound, the reaction would proceed through a negatively charged intermediate, a Meisenheimer-like complex. The stability of this intermediate and the associated transition states are critical in determining the reaction's feasibility and regioselectivity.

The electron-withdrawing nature of the chloro and fluoro substituents at positions 2 and 3, respectively, is crucial for stabilizing the negative charge that develops on the pyridine ring in the intermediate. Computational studies on similar systems, such as 2-ethoxy-3,5-dinitropyridine, have revealed that electron-withdrawing groups significantly lower the energy barrier for nucleophilic attack by stabilizing the transition state leading to the intermediate. researchgate.net

For this compound, nucleophilic attack could, in principle, occur at either the 2-position (displacing chloride) or the 3-position (displacing fluoride). The relative stability of the corresponding transition states and intermediates would dictate the product distribution. Generally, displacement of the chloride at the 2-position is anticipated to be more facile due to the inherent electronic activation of this position in pyridines and the better leaving group ability of chloride compared to fluoride under many conditions. However, studies on poly-halogenated pyridines have shown that the reaction site can be highly dependent on the specific nucleophile and reaction conditions. For example, in the amination of 5-bromo-2-chloro-3-fluoropyridine, the chemoselectivity can be reversed by changing from catalytic to neat conditions. nih.gov

The table below outlines key features of transition states and intermediates in related pyridine SNAr reactions.

| System | Intermediate/Transition State Feature | Consequence |

| 2-Ethoxy-3,5-dinitropyridine + Piperidine | Stabilization of transition state by nitro groups | Lowered activation energy for nucleophilic attack. researchgate.net |

| 2-Halopyridines | Meisenheimer-like complex formation | The stability of this intermediate is key to the stepwise reaction pathway. |

| 5-Bromo-2-chloro-3-fluoropyridine | Condition-dependent transition state stability | Reversal of chemoselectivity in amination reactions. nih.gov |

Solvatochromic Effects on Reaction Kinetics

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. While direct solvatochromic studies on this compound are not documented in the reviewed literature, the principles of solvent effects on reaction kinetics are well-established and can be applied. The polarity of the solvent can significantly influence the rates of SNAr reactions by differentially solvating the reactants and the transition state.

For a reaction proceeding through a charged intermediate like a Meisenheimer complex, a more polar solvent is generally expected to stabilize this charged species more effectively than the neutral reactants. This stabilization would lower the activation energy and thus increase the reaction rate. Studies on the oxidation of piperidine derivatives have utilized solvatochromic equations to correlate reaction kinetics with solvent parameters. researchgate.net

The following table provides a general overview of expected solvatochromic effects on the SNAr kinetics of a compound like this compound, based on established principles.

| Solvent Property | Effect on Reactants | Effect on Transition State/Intermediate | Expected Effect on Reaction Rate |

| Increasing Polarity | Moderate solvation | Stronger solvation and stabilization of the charged species | Increase |

| Increasing Hydrogen Bond Donating Ability | Potential for hydrogen bonding with the pyridine nitrogen | Strong stabilization of the negatively charged intermediate through hydrogen bonding | Increase |

| Increasing Hydrogen Bond Accepting Ability | Minimal specific interaction | Can solvate the developing positive charge on the departing leaving group in some cases | Variable, generally less pronounced effect |

It is important to note that these are generalized expectations, and the actual kinetic behavior of this compound in different solvents would need to be determined experimentally.

Advanced Spectroscopic and Computational Analysis of 2 Chloro 3 Fluoro 4 Methylthio Pyridine

Methodological Approaches for Structural Elucidation

The structural elucidation of 2-Chloro-3-fluoro-4-(methylthio)pyridine would rely on a combination of modern spectroscopic techniques to unambiguously determine its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques (e.g., 1H, 13C, 19F)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework and the environment of the fluorine atom.

¹H NMR: This technique would provide information on the chemical shifts, multiplicities (splitting patterns), and integration of the aromatic protons on the pyridine (B92270) ring and the protons of the methylthio group. The coupling constants (J-values) between adjacent protons and between protons and the fluorine atom would be crucial for confirming their relative positions.

¹³C NMR: This would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methylthio group.

¹⁹F NMR: This is a key technique for fluorinated compounds. It would show a signal for the fluorine atom, and its coupling with adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would be instrumental in confirming the substitution pattern on the pyridine ring.

A hypothetical data table for the NMR analysis would look like this:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Data not available | Data not available | Data not available | Pyridine-H, -SCH₃ |

| ¹³C | Data not available | Data not available | Data not available | Pyridine-C, -SCH₃ |

| ¹⁹F | Data not available | Data not available | Data not available | C₃-F |

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: Would show characteristic absorption bands for C-H, C=C, C=N, C-F, C-Cl, and C-S stretching and bending vibrations. The specific frequencies of these bands would help to confirm the presence of the various functional groups within the molecule.

Raman Spectroscopy: Complements the FT-IR data and is particularly useful for observing symmetric vibrations and the C-S bond, which can sometimes be weak in the IR spectrum.

A representative data table for vibrational spectroscopy would be:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | e.g., C-H stretch, C=N stretch, C-F stretch |

Mass Spectrometric Techniques for Molecular Characterization (e.g., UHPLC/MS/MS for derivatized forms)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₆H₅ClFNOS).

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses of substituents (e.g., Cl, SCH₃), which helps to piece together the structure of the molecule.

A summary of expected mass spectrometric data:

| Technique | Parameter | Value |

| HRMS | Calculated m/z [M+H]⁺ | Data not available |

| HRMS | Found m/z [M+H]⁺ | Data not available |

| MS/MS | Major Fragment Ions | Data not available |

Quantum Chemical Calculations and Density Functional Theory (DFT)

DFT calculations are a powerful tool to complement experimental data and provide deeper insights into the electronic structure and properties of the molecule.

Geometric Optimization and Conformational Analysis

Geometric Optimization: Computational methods would be used to calculate the most stable three-dimensional structure of this compound. This would provide bond lengths, bond angles, and dihedral angles.

Conformational Analysis: This would investigate the preferred orientation of the methylthio group relative to the pyridine ring.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, when scaled appropriately, can be compared with the experimental FT-IR and Raman spectra to provide a more detailed and accurate assignment of the observed vibrational bands.

Without access to the foundational experimental or computational data for this compound, any attempt to populate the sections above with specific values would be speculative. Further research or the publication of characterization data for this compound is required to fulfill the original request.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of this compound would be primarily investigated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and more reactive. The distribution of the HOMO and LUMO across the molecule provides insight into the regions susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur atom of the methylthio group and the pyridine ring. Conversely, the LUMO is likely to be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing chloro and fluoro substituents.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: Specific energy values require dedicated quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. preprints.orgresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) concentrated around the nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group, indicating their susceptibility to electrophilic attack. researchgate.net Regions of positive potential (blue) would be expected near the hydrogen atoms and potentially around the electron-withdrawing chlorine and fluorine atoms, highlighting sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denih.govwisc.edu It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, quantifying the stabilizing effects of these intramolecular charge transfer (ICT) interactions. wisc.edu

Thermodynamic Property Prediction (e.g., Heat Capacities, Entropy, Enthalpy Changes)

Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule at different temperatures. nih.gov These properties, including heat capacity (C), entropy (S), and enthalpy (H), are derived from the calculated vibrational frequencies and are essential for understanding the molecule's behavior under various thermal conditions.

For this compound, the predicted thermodynamic functions would be expected to increase with temperature, as higher temperatures lead to greater molecular motion and a wider distribution of energy states.

Table 2: Predicted Thermodynamic Properties at Standard Conditions (298.15 K)

| Property | Predicted Value |

|---|---|

| Heat Capacity (Cp) | |

| Entropy (S) | |

| Enthalpy (H) |

Note: Specific values require dedicated quantum chemical calculations.

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. wikipedia.orgnih.gov The NLO response of a molecule is governed by its electric dipole moment and hyperpolarizability.

Calculation of Hyperpolarizability (β)

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. A large β value indicates a strong NLO activity. Molecules with significant intramolecular charge transfer, resulting from the interaction of strong electron donor and acceptor groups connected by a π-conjugated system, often exhibit large hyperpolarizabilities.

In this compound, the methylthio group acts as an electron donor, while the chloro- and fluoro-substituted pyridine ring acts as an electron acceptor. This donor-acceptor framework is expected to facilitate ICT and result in a notable NLO response. Computational calculations of the hyperpolarizability would provide a quantitative prediction of the molecule's potential as an NLO material.

Table 3: Predicted NLO Properties

| Property | Predicted Value |

|---|---|

| Dipole Moment (µ) | |

| First Hyperpolarizability (β) |

Note: Specific values require dedicated quantum chemical calculations.

Structure-Property Relationships for NLO Behaviorpipzine-chem.com

Detailed research findings on the structure-property relationships for the nonlinear optical (NLO) behavior of this compound are not available in published literature. The analysis of NLO properties typically involves correlating the molecular structure, including the arrangement of electron-donating and electron-withdrawing groups and the extent of π-conjugation, with the resulting hyperpolarizability of the molecule. For this specific compound, such an analysis has not been reported.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)pipzine-chem.com

A crystal packing analysis of this compound using Hirshfeld surface analysis has not been documented in scientific research. This technique is used to explore intermolecular interactions within a crystal lattice by mapping properties onto a surface defined by the molecule's electron distribution. This allows for the visualization and quantification of close contacts between neighboring molecules. As no crystal structure or related computational analysis for this compound is publicly available, a detailed discussion of its intermolecular interactions cannot be provided.

Applications in Specialized Chemical Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Architectures

The strategic placement of reactive sites on the pyridine (B92270) ring of 2-Chloro-3-fluoro-4-(methylthio)pyridine makes it a valuable intermediate in the synthesis of complex organic architectures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing a wide range of functional groups. Furthermore, the fluorine atom at the 3-position can influence the reactivity of the ring and serve as a site for further chemical modification.

The methylthio group at the 4-position offers additional synthetic handles. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic aromatic substitution reactions. This sequential functionalization allows for the controlled and regioselective construction of highly substituted pyridine derivatives, which are core structures in many biologically active molecules and functional materials.

Utility in Agrochemical Synthesis as a Precursor

Pyridine-containing compounds are a cornerstone of the modern agrochemical industry, with many exhibiting potent herbicidal, insecticidal, or fungicidal properties. While direct evidence for the use of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its structural motifs are analogous to those found in known agrochemical precursors. The combination of halogen and sulfur functionalities on a pyridine core is a common feature in the design of new crop protection agents.

Derivatization towards Neonicotinoid Compounds

Neonicotinoids represent a significant class of insecticides that act on the central nervous system of insects. These compounds are characterized by a chloropyridinylmethyl group linked to a nitrogen-containing heterocycle. While specific synthetic routes starting from this compound to produce neonicotinoids are not detailed in available research, the 2-chloro-pyridine moiety is a key pharmacophore. In principle, the this compound scaffold could be elaborated to generate novel neonicotinoid analogues, although this application remains speculative without direct synthetic evidence.

Synthetic Pathways to Insecticidal Scaffolds

The development of novel insecticidal scaffolds is a continuous effort in agrochemical research to overcome resistance and improve safety profiles. Halogenated and sulfur-containing pyridines are frequently employed as starting materials in the synthesis of new insecticidal compounds. The functional groups present in this compound allow for its potential use in the construction of various insecticidal toxophores. For instance, the chlorine atom can be displaced by various nucleophiles to build more complex side chains, a common strategy in the lead optimization phase of insecticide development.

Contributions to Material Science Research

The unique electronic properties conferred by the fluorine and sulfur atoms in this compound make it a candidate for investigation in material science. Pyridine-based materials have found applications in organic electronics, sensing, and coordination polymers.

Precursor in the Development of Advanced Functional Materials

While specific research detailing the use of this compound as a precursor for advanced functional materials is limited, the general class of functionalized pyridines is of significant interest. The ability to undergo various chemical transformations allows for the incorporation of this pyridine unit into larger conjugated systems, which are the basis for many organic electronic materials. The presence of the methylthio group, in particular, can be exploited to tune the electronic properties of the resulting materials.

Integration into Polymeric Structures

The incorporation of heterocyclic units into polymer backbones or as pendant groups can impart specific functionalities, such as thermal stability, conductivity, or metal-coordinating properties. The reactive sites on this compound could theoretically be used to either polymerize the molecule itself or to graft it onto existing polymer chains. However, there is currently a lack of specific examples in the scientific literature demonstrating the integration of this particular compound into polymeric structures.

Scaffold for Combinatorial Library Generation

The generation of combinatorial libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. nih.govstanford.edunih.govnih.govresearchgate.net The compound this compound serves as an excellent scaffold for such libraries due to the differential reactivity of its substituents. This allows for a stepwise and controlled introduction of molecular diversity.

The chlorine atom at the 2-position is the most versatile site for modification. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. Furthermore, it can be displaced by various nucleophiles, including amines, alcohols, and thiols, to further expand the chemical space of the library. acs.org

The fluorine atom at the 3-position, while generally less reactive towards nucleophilic substitution than chlorine, can be activated under specific conditions or can be used to modulate the electronic properties of the pyridine ring, influencing the reactivity of the other positions. Its presence can also enhance the metabolic stability and binding affinity of the final compounds, which are desirable properties in drug candidates.

The methylthio group at the 4-position offers another point of diversification. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which alters the electronic and steric properties of the molecule. Additionally, the methylthio group can be displaced by strong nucleophiles or be a precursor for other functional groups, further contributing to the structural diversity of the combinatorial library.

The strategic and sequential modification of these three functional groups allows for the creation of a vast number of unique compounds from a single, readily accessible starting material.

Table 1: Potential Reactions for Combinatorial Library Synthesis using this compound

| Position | Functional Group | Potential Reactions | Reagents/Conditions | Introduced Diversity |

| 2 | Chloro | Suzuki Coupling | Pd catalyst, base, boronic acids | Aryl, heteroaryl groups |

| 2 | Chloro | Buchwald-Hartwig Amination | Pd catalyst, base, amines | Alkylamines, anilines |

| 2 | Chloro | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO⁻, RS⁻) | Ethers, thioethers |

| 4 | Methylthio | Oxidation | Oxidizing agents (e.g., m-CPBA) | Sulfoxides, sulfones |

Design and Synthesis of Chemosensors and Molecular Probes

Chemosensors and molecular probes are molecules designed to detect and report the presence of specific chemical species or to visualize biological processes. Pyridine and its derivatives are widely used as the core scaffold in the design of such tools due to their inherent photophysical properties and their ability to coordinate with metal ions. mdpi.comnih.govresearchgate.netminciencias.gov.conih.gov The unique substitution pattern of this compound makes it an intriguing candidate for the development of novel sensors and probes.

The pyridine nitrogen atom can act as a binding site for metal cations. mdpi.com The electronic properties of the pyridine ring, and thus its binding affinity and selectivity, can be fine-tuned by the electron-withdrawing effects of the chloro and fluoro substituents and the electron-donating nature of the methylthio group. This allows for the rational design of chemosensors for specific metal ions. Upon binding of a target ion, a change in the electronic structure of the pyridine ring can lead to a detectable signal, such as a change in fluorescence or a colorimetric response. researchgate.net

Furthermore, the reactive handles on the this compound scaffold can be utilized to attach fluorophores or other signaling units. For instance, a fluorescent dye could be coupled to the 2-position via a cross-coupling reaction. The interaction of a target analyte with the pyridine-based receptor could then modulate the fluorescence of the attached dye through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

The methylthio group can also play a direct role in sensing. The sulfur atom is known to have a high affinity for soft metal ions, such as mercury, gold, and palladium. A molecular probe incorporating the this compound scaffold could potentially act as a selective sensor for these environmentally and biologically important cations.

Table 2: Potential Design Strategies for Chemosensors based on this compound

| Sensor Component | Role of this compound | Target Analyte | Detection Principle |

| Receptor | Pyridine nitrogen and methylthio sulfur as binding sites | Soft metal ions (e.g., Hg²⁺, Pd²⁺) | Modulation of intrinsic fluorescence or color |

| Fluorophore-Receptor | Scaffold for attachment of a fluorophore at the 2-position | Various metal ions or small molecules | Analyte binding modulates the fluorescence of the attached dye (PET, FRET) |

| Ratiometric Probe | Introduction of a second signaling unit at the 4-position | pH, specific ions | Analyte interaction causes a shift in the ratio of two emission wavelengths |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines often involves multi-step sequences that can be inefficient and generate significant waste. acs.orgnih.gov Future research will undoubtedly focus on developing more elegant and sustainable methods to access 2-Chloro-3-fluoro-4-(methylthio)pyridine.

Current approaches to similar structures often rely on the sequential introduction of functional groups onto a pre-existing pyridine (B92270) ring or the construction of the ring from acyclic precursors. For instance, 2-chloro-3-fluoropyridine (B99640) can be synthesized via diazotization of 2-chloro-3-aminopyridine or by direct fluorination of 2,3-dichloropyridine. acs.orggoogle.comsigmaaldrich.com The methylthio group could potentially be introduced via nucleophilic aromatic substitution on a suitable precursor.

However, these classical methods often require harsh conditions. Modern synthetic strategies offer more sustainable alternatives. One promising avenue is the use of multi-component reactions (MCRs), which can construct complex molecules like pyridines in a single, efficient step from simple starting materials. acs.org Another area of focus is the development of "green" catalytic systems that minimize waste and operate under milder conditions. orientjchem.org For example, a modified synthesis of a related pyridine derivative utilized a catalytic quantity of RuCl₃ for N-oxidation, showcasing a move away from stoichiometric reagents. orientjchem.org Applying green metrics such as atom economy (AE), reaction mass efficiency (RME), and E-factor will be crucial in evaluating and optimizing new synthetic pathways. orientjchem.org

| Approach | Description | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Classical Linear Synthesis | Stepwise introduction of chloro, fluoro, and methylthio groups onto a pyridine core. | Well-understood, predictable steps. | Low overall yield, significant waste, harsh reagents. |

| Multi-Component Reactions (MCRs) | One-pot condensation of three or more simple precursors to form the pyridine ring directly. acs.org | High efficiency, reduced steps, operational simplicity. | Controlling regioselectivity to achieve the 2,3,4-substitution pattern. |

| Catalyst-Mediated C-H Functionalization | Directly converting C-H bonds on a simpler pyridine precursor (e.g., 3-fluoro-4-(methylthio)pyridine) to a C-Cl bond. nih.gov | High atom economy, avoids pre-functionalized starting materials. | Achieving site-selectivity at the C-2 position. |

| Green Chemistry Approach | Utilizing environmentally benign solvents, renewable starting materials, and catalytic reagents to minimize environmental impact. orientjchem.org | Reduced waste (low E-factor), improved safety, sustainability. | Developing catalysts that are both highly active and recyclable. |

Exploration of Unconventional Reactivity Profiles

The unique arrangement of substituents in this compound opens the door to exploring reactivity patterns beyond classical transformations. The electron-deficient nature of the pyridine ring, amplified by the chloro and fluoro groups, makes it susceptible to nucleophilic attack. wikipedia.org However, recent advances have enabled new ways to functionalize such heterocycles. nih.govinnovations-report.com

Furthermore, the individual functional groups offer distinct handles for reactivity:

The C-Cl bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon or heteroatom substituents.

The C-F bond is generally robust but can be activated for nucleophilic substitution under specific conditions, a property valuable in fields like PET imaging with ¹⁸F. acs.org

The methylthio group is not merely a passive substituent. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would drastically alter the electronic properties of the pyridine ring, making it even more electron-deficient and potentially modifying its biological activity or material properties. orientjchem.org This oxidation also presents a strategy for tuning the reactivity of the other positions on the ring. nih.gov

| Functional Group | Reaction Type | Potential Outcome | Relevant Research Area |

|---|---|---|---|

| C-Cl (Position 2) | Cross-Coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl, alkyl, or alkynyl groups. | Catalysis, Medicinal Chemistry |

| Pyridine Ring | Photoredox-mediated C-H Functionalization | Alkylation or arylation at remaining C-H positions (C-5, C-6). acs.org | Radical Chemistry, Photochemistry |

| Sulfur Atom | Oxidation | Formation of 2-Chloro-3-fluoro-4-(methylsulfinyl)pyridine or 2-Chloro-3-fluoro-4-(methylsulfonyl)pyridine. | Synthetic Methodology |

| Entire Molecule | Temporary Dearomatization | Enables functionalization at otherwise inaccessible positions (e.g., meta-position). innovations-report.com | Advanced Organic Synthesis |

Advanced Computational Modeling for Predictive Design

As experimental exploration of this compound proceeds, advanced computational modeling will be an indispensable tool for accelerating discovery. researchgate.net Using methods like Density Functional Theory (DFT), researchers can predict a wide range of molecular properties before a single experiment is run, saving time and resources. nih.gov

Computational studies can provide deep insights into:

Molecular Geometry and Energetics: Predicting the most stable conformations and the energy barriers for rotation around single bonds.

Electronic Properties: Calculating HOMO and LUMO energy levels, which are crucial for understanding reactivity and potential applications in electronic materials. researchgate.net The electrostatic potential surface can reveal sites susceptible to nucleophilic or electrophilic attack.

Acidity and Basicity: Estimating the pKa value of the pyridine nitrogen, which is fundamental to its behavior in biological systems and as a ligand in coordination chemistry. nih.govmdpi.com

Reaction Mechanisms: Modeling transition states and reaction pathways to rationalize observed reactivity or predict the feasibility of new transformations. nih.gov This can help in designing optimal conditions for the sustainable synthesis or unconventional functionalization reactions discussed previously.

By building a robust computational model of this compound, scientists can create a powerful predictive framework to guide its development as a building block in various scientific fields.

| Property | Computational Method | Significance for Research |

|---|---|---|

| Molecular Structure | Geometry Optimization (DFT) | Provides foundational data for all other predictions. |

| Electronic Distribution | HOMO/LUMO Analysis, Electrostatic Potential Mapping | Predicts reactivity, charge transfer properties, and potential for use in materials science. researchgate.net |

| Basicity (pKa) | Thermodynamic Cycles (e.g., with COSMO) | Informs its use as a ligand and its behavior in biological media. mdpi.com |

| Spectroscopic Signatures | TD-DFT, NMR Chemical Shift Prediction | Aids in experimental characterization and structural confirmation. |

| Reaction Energetics | Transition State Theory | Guides the design of efficient synthetic routes and novel reactions. nih.gov |

Integration into Flow Chemistry and Automation Platforms

To realize the full potential of this compound as a versatile building block, its synthesis must be scalable, safe, and reproducible. Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers significant advantages in this regard. durham.ac.uk

The integration of the synthesis of this compound into a flow chemistry platform could offer several key benefits:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates.

Precise Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities.

Scalability: Scaling up production is a matter of running the flow reactor for a longer duration, bypassing the complex challenges of scaling up batch reactors.

Automation: Flow systems can be fully automated, enabling the rapid synthesis of a library of derivatives for screening purposes. acs.orgnih.gov For example, a flow process could be designed where this compound is synthesized and then immediately passed through subsequent reactor coils containing different cross-coupling partners or oxidizing agents, generating a diverse set of new molecules in a streamlined fashion. durham.ac.ukacs.org

The development of a robust, automated flow synthesis would be a critical step in making this compound and its derivatives readily available for widespread research and application.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scalability | Difficult, often requires re-optimization. | Straightforward by extending run time. durham.ac.uk |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. |

| Control | Less precise control over temperature and mixing. | Excellent control over reaction parameters. |

| Reproducibility | Can be variable between batches. | High reproducibility and consistency. nih.gov |

| Library Synthesis | Labor-intensive and slow. | Ideal for rapid, automated library generation. acs.orgacs.org |

Expansion of Applications in Emerging Fields of Chemical Science

The true value of a building block like this compound lies in its potential applications. The pyridine core is already a privileged structure in medicinal chemistry and agrochemistry. agropages.comwikipedia.orgrsc.org The specific functionalization of this compound suggests several exciting avenues for future exploration.

Agrochemicals: Fluorinated and chlorinated pyridines are key components of modern pesticides and herbicides due to their high efficacy and enhanced metabolic stability. agropages.comnih.gov This compound could serve as a scaffold for new active ingredients, with the methylthio group providing an additional site for modification to fine-tune activity and selectivity.

Pharmaceuticals: The introduction of fluorine is a common strategy in drug design to improve properties like binding affinity and bioavailability. chemeurope.com The chloro and methylthio groups provide handles for constructing more complex molecules, making this compound a valuable starting point for medicinal chemistry programs targeting a range of diseases. nih.gov

Materials Science: Aromatic pyridine-containing polymers are being investigated for applications as high-performance materials, including corrosion inhibitors and components in epoxy composites. rsc.orgacs.org The polarity and coordination ability of the pyridine nitrogen, combined with the robustness conferred by the C-F bond and the potential for cross-linking through the C-Cl bond, make this compound an intriguing monomer for the synthesis of novel functional polymers and materials. nih.gov

The exploration of this molecule in these emerging fields will depend on the development of the efficient synthetic and functionalization strategies outlined in the preceding sections.

| Field | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Agrochemicals | Scaffold for novel herbicides, fungicides, or insecticides. agropages.comnih.gov | Fluorine for metabolic stability; Chlorine and Sulfur for synthetic diversification. |

| Medicinal Chemistry | Starting point for the synthesis of new drug candidates. chemeurope.com | Fluorine for modulating bioactivity; Chlorine for coupling to other fragments. |

| Materials Science | Monomer for creating functional polymers with enhanced thermal stability or specific electronic properties. nih.govacs.org | Rigid aromatic core; Halogen handles for polymerization; Nitrogen for coordination/adhesion. |

| Chemical Biology | Core structure for chemical probes to study biological systems. | Tunable electronics via sulfur oxidation; Potential for ¹⁸F labeling. acs.org |

Q & A

Q. How can the purity of 2-Chloro-3-fluoro-4-(methylthio)pyridine be confirmed when commercial analytical data is unavailable?

Methodological Answer:

- Use ¹H/¹³C NMR to verify structural integrity by comparing chemical shifts with analogous halogenated pyridines (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride ).

- Employ HPLC with UV detection to assess purity, using a C18 column and acetonitrile/water gradient (95:5 to 50:50 over 20 min).

- Cross-reference with mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 207.5) .

- Note: Sigma-Aldrich explicitly states that analytical data for similar compounds is not routinely collected, necessitating independent validation .

Q. What synthetic routes are reported for halogenated pyridines with methylthio substituents?

Methodological Answer:

- Multi-step nucleophilic substitution : Start with 2,3-dichloro-4-iodopyridine, introduce methylthio via NaSCH₃ in DMF at 60°C (yield: ~65%) .

- Direct fluorination : Use KF or CsF in polar aprotic solvents (DMF, DMSO) under inert atmosphere to replace chloro groups at the 3-position .

- Catalytic cross-coupling : For advanced derivatives, employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ to attach aryl/heteroaryl groups to the pyridine core .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at specific positions on the pyridine ring?

Methodological Answer:

- Regioselectivity : The electron-withdrawing fluoro group at C3 deactivates the ring, directing electrophilic attacks to C5 or C6. The methylthio group at C4 acts as a weak ortho/para director due to its polarizable sulfur atom .

- Steric hindrance : Bulkier reagents preferentially react at C6 (meta to methylthio) rather than C2 (adjacent to chloro), as shown in regioselective amination studies .

- Computational validation: Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies address low yields in coupling reactions involving this compound?

Methodological Answer:

- Catalyst optimization : Replace Pd(OAc)₂ with XPhos-Pd-G3 for Buchwald-Hartwig amination, improving yields from 40% to 75% .

- Solvent effects : Use toluene instead of THF for Stille couplings to reduce side reactions (e.g., proto-dehalogenation) .

- Additives : Add CuI (10 mol%) to accelerate Ullmann-type couplings, particularly for aryl ether formation .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points)?

Methodological Answer:

- Experimental replication : Reproduce boiling point measurements under controlled vacuum conditions (e.g., 35–37°C at 25 mmHg vs. 172°C at 760 mmHg) .

- Computational validation : Use ACD/Labs software to predict properties (e.g., density: 1.506 g/mL vs. 1.26 g/mL) and identify outliers .

- Batch variability : Compare purity levels across suppliers (e.g., 98% purity in vs. unvalidated batches in ) .

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant aprons. The compound is classified as Acute Tox. Category 3 (oral) .

- Ventilation : Conduct reactions in fume hoods due to potential release of toxic HF or HCl during hydrolysis .

- Spill management : Neutralize acidic byproducts with NaHCO₃ and adsorb residues using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.